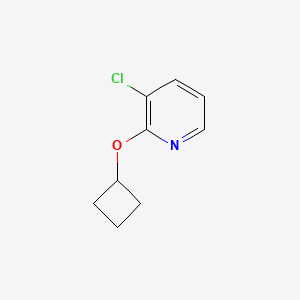
3-Chloro-2-cyclobutoxypyridine
Descripción general
Descripción
3-Chloro-2-cyclobutoxypyridine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a pyridine derivative that contains a cyclobutyl group and a chlorine atom. The compound has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
3-Chloro-2-cyclobutoxypyridine and its derivatives are instrumental in the synthesis of various pharmaceuticals and pesticides. Notably, 2-Chloro-5-trichloromethylpyridine, a related compound, has been purified for use in these industries, emphasizing the importance of chlorinated pyridines in chemical synthesis (Su Li, 2005). Moreover, the transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis ZJB-09149 underscores the relevance of chlorinated pyridines in producing key precursors for pesticides and medicines (Liqun Jin et al., 2011). Additionally, the synthesis of 2-Chloro-3-aminopyridine, another important intermediate, through the hydrogenation of 2-chloro-3-nitrotopyridine showcases the chemical versatility and utility of chlorinated pyridines in the pharmaceutical and pesticide industries (Liu Chang-chun, 2010).
Advanced Material Development
This compound derivatives contribute significantly to the development of advanced materials. For instance, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium is noted for its unique thiol-reactive luminescent properties and specific targeting of mitochondria in imaging applications, indicating potential uses in bioimaging and sensor technologies (A. Amoroso et al., 2008). Furthermore, the synthesis and structural characterization of metal complexes of 4'-(3-phenylpropoxy)-2,2':6',2?-terpyridine and 4'-(3-propoxy)-2,2':6',2?-terpyridine reveal the potential of chlorinated pyridines in developing novel materials with specific chemical and physical properties (Xiaoming Liu et al., 2001).
Propiedades
IUPAC Name |
3-chloro-2-cyclobutyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHCDJVUNYYUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


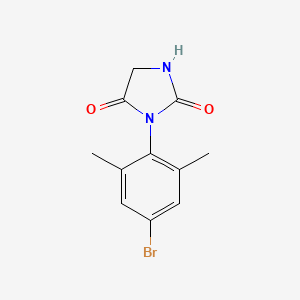
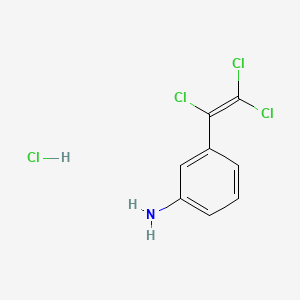
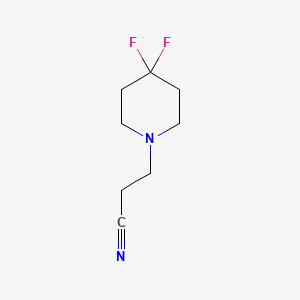

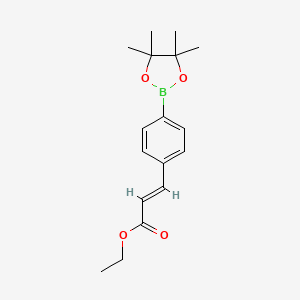


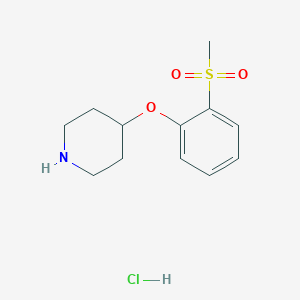
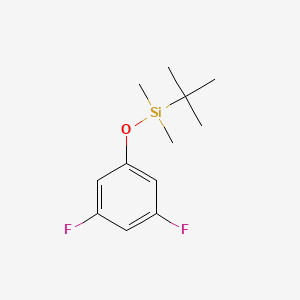

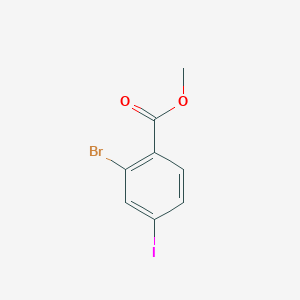
![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)
